2-(4-chloro-1H-pyrazol-1-yl)-3-methylbutan-1-amine
Overview
Description
2-(4-chloro-1H-pyrazol-1-yl)-3-methylbutan-1-amine is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a chloro-substituted pyrazole ring attached to a butan-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-1H-pyrazol-1-yl)-3-methylbutan-1-amine typically involves the reaction of 4-chloro-1H-pyrazole with 3-methylbutan-1-amine under specific conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the amine, followed by nucleophilic substitution on the chloro-substituted pyrazole . The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-1H-pyrazol-1-yl)-3-methylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding hydrogen-substituted pyrazole derivative.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-chloro-1H-pyrazol-1-yl)-3-methylbutan-1-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.
Agrochemistry: It is investigated for its potential use as a pesticide or herbicide due to its ability to interact with specific biological targets in pests and weeds.
Coordination Chemistry: The compound can act as a ligand in coordination complexes, which are studied for their catalytic and material properties.
Mechanism of Action
The mechanism of action of 2-(4-chloro-1H-pyrazol-1-yl)-3-methylbutan-1-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in inflammatory pathways or microbial growth. The chloro-substituted pyrazole ring is crucial for its binding affinity and specificity to these targets. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-2-(1H-pyrazol-1-yl)ethanone
- 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone
- 1-(5-methyl-1H-pyrazol-4-yl)ethanone
Uniqueness
2-(4-chloro-1H-pyrazol-1-yl)-3-methylbutan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group on the pyrazole ring enhances its reactivity and binding affinity in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(4-chloropyrazol-1-yl)-3-methylbutan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClN3/c1-6(2)8(3-10)12-5-7(9)4-11-12/h4-6,8H,3,10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYMJJVRHQZRIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN)N1C=C(C=N1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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